[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline is a complex organic compound with a unique structure that includes a nitroaniline core, a piperazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline typically involves multiple steps:
Formation of the Nitroaniline Core: The initial step involves the nitration of aniline to form 2-nitroaniline.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 2-nitroaniline reacts with 4-(4-methylbenzoyl)piperazine.
Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while electrophilic substitution can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the piperazine ring and nitro group.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno-pyrimidine core instead of the nitroaniline core.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-1-benzofuran-2-carboxamide: Features a benzofuran ring instead of the piperazine ring.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline is unique due to its combination of a nitroaniline core, piperazine ring, and multiple substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H32N4O5 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C28H32N4O5/c1-20-4-7-22(8-5-20)28(33)31-16-14-30(15-17-31)23-9-10-25(32(34)35)24(19-23)29-13-12-21-6-11-26(36-2)27(18-21)37-3/h4-11,18-19,29H,12-17H2,1-3H3 |
InChI Key |
NJVBNYKAAWIDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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